

# "6-(3-Bromophenyl)morpholin-2-one" CAS number

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6-(3-Bromophenyl)morpholin-2-one

CAS No.: 1823895-44-8

Cat. No.: B1381226

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An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of Phenyl-Substituted Morpholin-2-ones, with a Focus on Bromophenyl Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The compound "**6-(3-Bromophenyl)morpholin-2-one**" represents a specific chemical entity within the broader, pharmacologically significant class of phenyl-substituted morpholinones. While a specific Chemical Abstracts Service (CAS) number for this exact molecule could not be definitively identified in the initial search, this guide is structured to provide a comprehensive technical overview of the synthesis, characterization, and potential applications of closely related and structurally similar compounds. The methodologies and principles discussed herein are directly applicable to the investigation of "**6-(3-Bromophenyl)morpholin-2-one**." This document is intended to serve as a foundational resource, enabling researchers to navigate the synthesis and evaluation of this and related novel chemical entities.

## Introduction to the Morpholinone Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a ketone functional group to form a morpholin-2-one or morpholin-3-one further enhances the synthetic versatility and biological activity of this scaffold.[2] These

structures are key components in a variety of biologically active molecules with applications ranging from central nervous system (CNS) disorders to oncology.[3] The incorporation of a substituted phenyl ring, such as a bromophenyl group, allows for the fine-tuning of electronic and steric properties, which can significantly impact target binding and pharmacokinetic profiles.

## Synthetic Strategies for Phenyl-Substituted Morpholin-2-ones

The synthesis of phenyl-substituted morpholin-2-ones can be approached through several established routes. The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on both the phenyl and morpholinone rings.

### One-Pot Synthesis from Amino Acids

A straightforward and efficient method for the construction of 3-substituted morpholin-2-ones involves a one-pot reaction starting from an appropriate amino acid.[4] This approach is particularly advantageous for its operational simplicity and the ability to introduce chirality if an enantiomerically pure amino acid is used as the starting material.

Experimental Protocol: General One-Pot Synthesis of 3-Substituted N-Benzyl-Morpholin-2-ones[4]

- **Reaction Setup:** To a solution of the desired amino acid in acetonitrile, add 1,2-dibromoethane and potassium carbonate.
- **Reflux:** Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **N-Alkylation:** After the initial cyclization is complete, add benzyl bromide to the same reaction vessel to alkylate the nitrogen atom of the morpholin-2-one ring.
- **Workup and Purification:** Upon completion of the N-alkylation step, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

### Causality of Experimental Choices:

- **Acetonitrile as Solvent:** Acetonitrile is a polar aprotic solvent that is well-suited for S<sub>N</sub>2 reactions, facilitating the initial cyclization and subsequent N-alkylation without interfering with the reaction mechanism.
- **Potassium Carbonate as Base:** Potassium carbonate is a mild inorganic base, sufficient to deprotonate the carboxylic acid and the amine of the amino acid, enabling the nucleophilic attack on the 1,2-dibromoethane.
- **One-Pot Approach:** This strategy improves efficiency by reducing the number of workup and purification steps, which saves time and resources.[4]

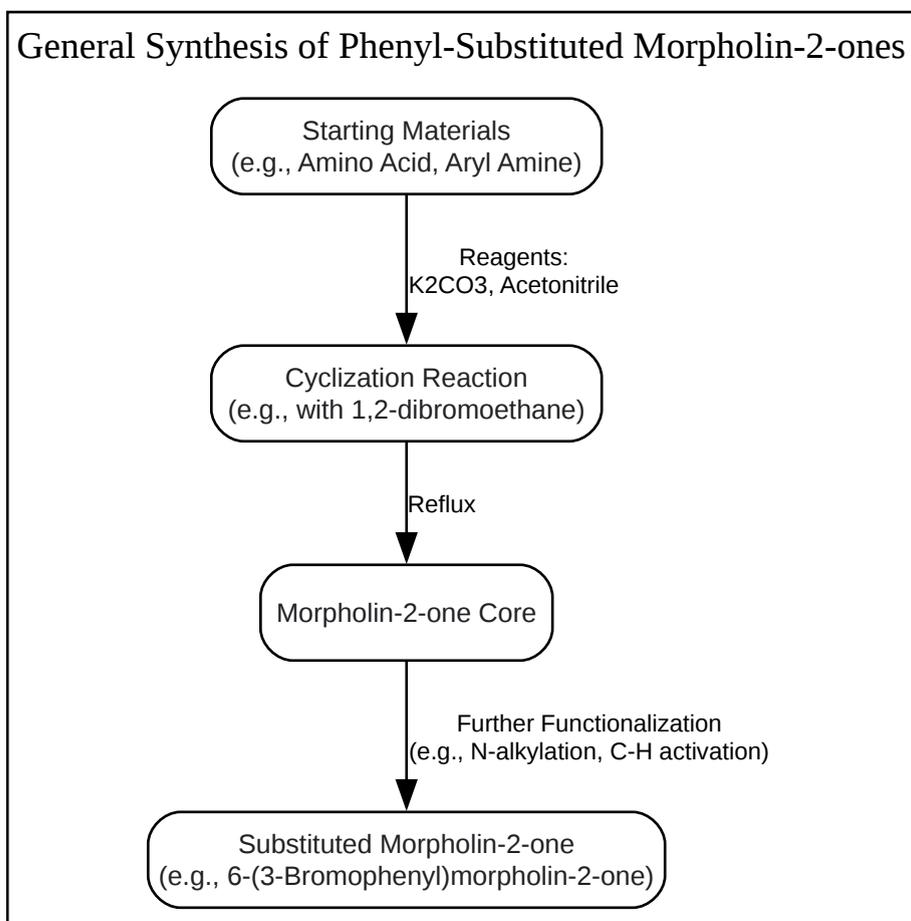
## Synthesis via Oxidative Imidation

Recent advancements have introduced novel methods for the functionalization of pre-formed morpholin-2-ones. Cross-dehydrogenative coupling (CDC) reactions offer an atom-economical and environmentally friendly approach to introduce substituents at the C3 position.[5]

### Experimental Protocol: Copper-Catalyzed Oxidative Imidation of N-Phenylmorpholin-2-one[5]

- **Reactant Preparation:** A mixture of N-phenylmorpholin-2-one, a cyclic imide (e.g., phthalimide), copper(I) chloride, and acetic acid is prepared in a suitable solvent.
- **Reaction Conditions:** The reaction is carried out under an atmosphere of molecular oxygen at a moderately elevated temperature (e.g., 60 °C).
- **Monitoring and Isolation:** The reaction progress is monitored by TLC. Once complete, the product is isolated and purified using column chromatography.

### Diagram of the General Synthetic Workflow



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Caption: General workflow for the synthesis of phenyl-substituted morpholin-2-ones.

## Physicochemical Properties and Characterization

The physicochemical properties of "**6-(3-Bromophenyl)morpholin-2-one**" would be influenced by both the morpholinone core and the bromophenyl substituent.

Table 1: Predicted Physicochemical Properties of a Representative Bromophenyl-Substituted Morpholine

Property	Predicted Value/Range	Reference
Molecular Weight	~256.1 g/mol	N/A
LogP	2.0 - 3.0	[6]
pKa (amine)	~8.5	[7]
Boiling Point	> 250 °C	[8]
Solubility	Sparingly soluble in water	N/A

### Analytical Characterization:

The structural confirmation of the synthesized "**6-(3-Bromophenyl)morpholin-2-one**" would rely on a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and

C NMR are essential for elucidating the chemical structure, including the substitution pattern on the phenyl ring and the connectivity of the morpholinone core.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the target compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl (C=O) stretch of the lactam in the morpholin-2-one ring.
- X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[9]

## Safety and Handling

While specific safety data for "**6-(3-Bromophenyl)morpholin-2-one**" is not available, general precautions for handling morpholine derivatives and halogenated aromatic compounds should be strictly followed.

General Safety Precautions:[10][11][12][13][14]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

## Potential Biological and Therapeutic Applications

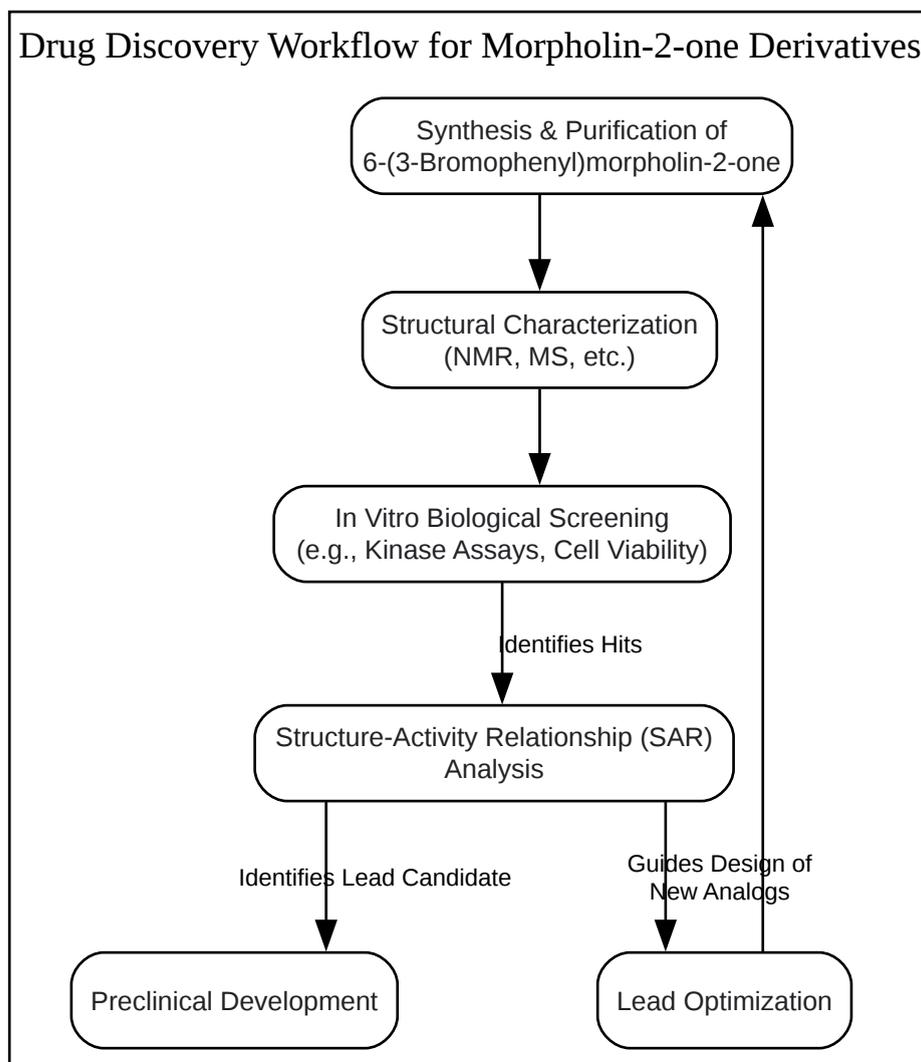
The morpholine scaffold is a cornerstone in the development of a wide array of therapeutic agents.<sup>[15][16][17][18]</sup> The introduction of a bromophenyl substituent can modulate the biological activity through various mechanisms, including:

- **Enhanced Target Affinity:** The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets.
- **Modulation of Pharmacokinetics:** The lipophilicity of the bromophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
- **Metabolic Stability:** The presence of the halogen can block sites of metabolism, potentially increasing the half-life of the compound.

Potential Therapeutic Areas:

- **Oncology:** Morpholine derivatives have been investigated as inhibitors of various kinases involved in cancer progression.<sup>[1]</sup>
- **Neuroscience:** The morpholine moiety is present in several CNS-active drugs, and novel derivatives are continuously being explored for their potential in treating neurodegenerative diseases and mood disorders.<sup>[3]</sup>
- **Infectious Diseases:** The morpholine nucleus is a component of some antimicrobial and antifungal agents.<sup>[17]</sup>

## Diagram of Potential Drug Discovery Workflow



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Caption: A typical workflow for the discovery and development of novel morpholin-2-one-based therapeutic agents.

## Conclusion and Future Directions

While the specific compound "**6-(3-Bromophenyl)morpholin-2-one**" requires further investigation to establish its definitive properties and CAS number, the foundational knowledge of synthesizing and characterizing phenyl-substituted morpholin-2-ones is well-established. The synthetic routes and analytical protocols detailed in this guide provide a solid framework for

researchers to produce and validate this and other novel derivatives. The proven therapeutic potential of the morpholine scaffold, combined with the versatility of the bromophenyl group, makes this class of compounds a promising area for future drug discovery and development efforts. Further research should focus on the stereoselective synthesis of these compounds to explore the impact of chirality on biological activity.

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- To cite this document: BenchChem. ["6-(3-Bromophenyl)morpholin-2-one" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1381226#6-3-bromophenyl-morpholin-2-one-cas-number\]](https://www.benchchem.com/product/b1381226#6-3-bromophenyl-morpholin-2-one-cas-number)

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